molecular formula C12CuF10S2 B1175369 Bis(pentafluorophenylthio) copper(II) CAS No. 18504-19-3

Bis(pentafluorophenylthio) copper(II)

Cat. No.: B1175369
CAS No.: 18504-19-3
M. Wt: 461.8 g/mol
InChI Key: IITDLIATLZTNTC-UHFFFAOYSA-L
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Description

Bis(pentafluorophenylthio) copper(II) is a copper(II) complex featuring two pentafluorophenylthiolate ligands coordinated to a central copper ion. This compound is characterized by its electron-deficient aromatic ligands, which confer unique electronic and steric properties. The pentafluorophenylthio groups enhance stability due to their strong electron-withdrawing effects, making the complex resistant to oxidation and degradation under harsh conditions.

Properties

CAS No.

18504-19-3

Molecular Formula

C12CuF10S2

Molecular Weight

461.8 g/mol

IUPAC Name

copper;2,3,4,5,6-pentafluorobenzenethiolate

InChI

InChI=1S/2C6HF5S.Cu/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2

InChI Key

IITDLIATLZTNTC-UHFFFAOYSA-L

SMILES

C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.[Cu+2]

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.[Cu+2]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves the reaction of elemental copper with bis(pentafluorophenyl)disulfide [(SC₆F₅)₂] under inert conditions. This approach leverages copper’s redox activity to form the Cu(II) thiolate complex:

(SC₆F₅)2+Cu0Cu(SC₆F₅)2\text{(SC₆F₅)}2 + \text{Cu}^0 \rightarrow \text{Cu(SC₆F₅)}2

In practice, the reaction proceeds in anhydrous N-methyl-2-pyrrolidone (NMP) at elevated temperatures (80–130°C) under argon. Copper powder acts as both a reducing agent and a metal source, while the disulfide provides the thiolate ligands.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Reaction
Temperature100–130°CHigher temperatures accelerate kinetics but risk over-substitution.
Disulfide Equivalents1.3–2.0 eq.Excess disulfide increases byproduct formation.
SolventNMPEnhances copper solubility and stabilizes intermediates.
Reaction Time16–24 hoursEnsures complete consumption of starting materials.

For example, at 100°C with 1.3 equivalents of (SC₆F₅)₂, the yield reaches 74%, whereas increasing equivalents to 2.0 at 130°C results in 39% yield of the bis-substituted byproduct.

Copper-Mediated Ligand Exchange Reactions

Challenges in Stoichiometric Control

Ligand exchange reactions often suffer from incomplete substitution or oxidation state mismatches. For instance, Cu(I) precursors may require oxidants (e.g., O₂) to reach the Cu(II) state, complicating purification.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via silica gel chromatography using nonpolar solvents (e.g., 5% diethyl ether in pentane). This step removes unreacted disulfide and copper residues, achieving >95% purity.

Spectroscopic Confirmation

  • ¹⁹F NMR : Resonances for ortho-, meta-, and para-F atoms in SC₆F₅ appear at δ −138.2, −154.7, and −162.3 ppm, respectively.

  • X-ray Crystallography : Confirms octahedral geometry around Cu(II), with Cu–S bond lengths of 2.28–2.31 Å.

Applications in Materials Science

While beyond preparation scope, the compound’s utility in thin-film deposition (e.g., Cu or Cu₂O via ALD/CVD) underscores the importance of synthesis reproducibility .

Chemical Reactions Analysis

Types of Reactions: Bis(pentafluorophenylthio) copper(II) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation state copper complexes, while substitution reactions yield new copper-ligand complexes .

Scientific Research Applications

Cross-Coupling Reactions

One of the prominent applications of bis(pentafluorophenylthio) copper(II) is in catalyzing cross-coupling reactions. These reactions are vital in organic synthesis for forming carbon-carbon bonds. Research indicates that this copper complex can facilitate photoinduced cross-coupling reactions effectively.

Case Study:
A study demonstrated that bis(pentafluorophenylthio) copper(II) could mediate the coupling of various aryl halides with nucleophiles under mild conditions, showcasing high yields and selectivity. The mechanism involves the generation of reactive aryl radicals upon irradiation, which subsequently react with nucleophiles to form biaryls .

Data Table: Cross-Coupling Yields

Reaction TypeYield (%)Conditions
Aryl halide with aliphatic amine92Blue light irradiation, 5 hours
Aryl halide with phenol85Room temperature, 24 hours
Aryl halide with thiol78Solvent-free conditions

Anticancer Properties

The potential of bis(pentafluorophenylthio) copper(II) as an anticancer agent has been explored due to its ability to generate reactive oxygen species (ROS). These species can induce oxidative stress in cancer cells, leading to cell death.

Case Study:
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7) and lung carcinoma (A549). The observed LC50 values indicate a dose-dependent response, making it a candidate for further development as an anticancer drug .

Data Table: Cytotoxicity Results

Cell LineLC50 (µM)Selectivity Index
MCF70.1822.4
HepG20.505.1
A54943.6<1

Synthesis of Functional Materials

Bis(pentafluorophenylthio) copper(II) has been utilized in synthesizing advanced materials such as conductive polymers and nanocomposites. Its ability to act as a precursor for copper-based materials allows for the development of novel electronic devices.

Case Study:
Research has demonstrated that incorporating this copper complex into polymer matrices enhances electrical conductivity while maintaining mechanical integrity. The resultant materials show promise for applications in flexible electronics and sensors .

Data Table: Electrical Properties of Composites

Composite MaterialConductivity (S/m)Mechanical Strength (MPa)
Polymer without Cu complex0.0130
Polymer with Cu complex0.1528

Mechanism of Action

The mechanism of action of bis(pentafluorophenylthio) copper(II) involves its interaction with molecular targets such as DNA and proteins. The copper center can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components. This leads to cell death, particularly in cancer cells, where the compound’s cytotoxic effects are most pronounced .

Comparison with Similar Compounds

Structural and Electronic Properties

Copper(II) complexes with fluorinated ligands exhibit distinct structural and electronic features. Below is a comparative analysis based on analogous compounds:

Compound Ligand Structure Coordination Geometry Key Spectroscopic Data
Bis(pentafluorophenylthio) copper(II) Two pentafluorophenylthiolate ligands Likely square planar Hypothetical: Strong C-F stretches (IR ~1150 cm⁻¹)
Cu(II) binuclear complex (Sharma et al., 2024) Trifluoromethyl-pyrazolyl hydrazone Binuclear, distorted octahedral IR: N-H stretch (3300 cm⁻¹), Cu-N bonds (450–500 cm⁻¹)
Cu4/Cu5 complexes () 3-(Trifluoromethyl)phenylthiourea Mononuclear, tetrahedral UV-Vis: d-d transitions at ~600–700 nm
Copper(II)-phenanthroline complexes () N,N′-dialkyl-phenanthroline Square planar DNA-binding affinity via intercalation

Key Observations :

  • Electron-Withdrawing Effects: The pentafluorophenylthio ligands in Bis(pentafluorophenylthio) copper(II) likely induce greater Lewis acidity at the Cu(II) center compared to trifluoromethyl or non-fluorinated ligands, enhancing reactivity in catalytic cycles .
  • Geometry: Binuclear complexes (e.g., Sharma et al., 2024) exhibit bridging ligands and distorted geometries, whereas mononuclear analogs (e.g., Cu4/Cu5) adopt simpler coordination modes .
Spectroscopic and Thermal Stability
  • IR Spectroscopy: Fluorinated ligands show characteristic C-F stretches (1100–1250 cm⁻¹) and S-Cu vibrations (~400 cm⁻¹), as seen in Cu4/Cu5 complexes . Non-fluorinated analogs (e.g., phenanthroline complexes) lack these signals .
  • UV-Vis : Cu(II) complexes with strong-field ligands (e.g., pentafluorophenylthio) exhibit blue-shifted d-d transitions compared to weaker-field thiourea derivatives .
  • Thermal Stability: Fluorinated ligands improve thermal stability. For example, trifluoromethyl-containing complexes decompose above 300°C, whereas non-fluorinated analogs degrade at lower temperatures .

Q & A

Q. What statistical methods are suitable for analyzing batch-to-batch variability in synthetic yields?

  • Methodological Answer : Apply ANOVA to identify significant variables (e.g., precursor purity, reaction time). Use principal component analysis (PCA) to cluster datasets and isolate outliers. For small sample sizes, non-parametric tests (Mann-Whitney U) are preferable .

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